molecular formula C18H25N3 B6318228 Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179055-66-4

Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%

Cat. No. B6318228
CAS RN: 179055-66-4
M. Wt: 283.4 g/mol
InChI Key: ZVMSGAPEFZYDLS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are used in the synthesis of various drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a cycloheptyl group (a seven-membered aliphatic ring), a benzyl group (a phenyl ring attached to a methylene group), and a 1-methyl-1H-pyrazol-3-yl group (a pyrazole ring with a methyl group at the 1 position). The exact structure would depend on how these groups are connected .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, pyrazoles are crystalline solids that are soluble in polar solvents .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For example, some hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Antitubercular Activity

Imidazole-containing compounds, which are structurally similar to pyrazole, have shown potential as antitubercular agents . For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide has been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Anti-inflammatory and Antitumor Activities

Imidazole derivatives have also shown anti-inflammatory and antitumor activities . This suggests that pyrazole derivatives might also have potential in these areas.

Antidiabetic and Anti-allergic Activities

Imidazole derivatives have shown antidiabetic and anti-allergic activities . This suggests that pyrazole derivatives might also have potential in these areas.

Antipyretic and Antiviral Activities

Imidazole derivatives have shown antipyretic and antiviral activities . This suggests that pyrazole derivatives might also have potential in these areas.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions would likely involve exploring the potential biological activities of this compound and optimizing its synthesis process. Pyrazole derivatives are a rich area of research due to their wide range of biological activities .

properties

IUPAC Name

N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-21-13-12-18(20-21)16-10-8-15(9-11-16)14-19-17-6-4-2-3-5-7-17/h8-13,17,19H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMSGAPEFZYDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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